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(S)-2-amino-3-cyclooctylpropanoic acid

Cat. No.: B3240238
CAS No.: 1429396-04-2
M. Wt: 199.29
InChI Key: PSYRORCNCYQOIA-JTQLQIEISA-N
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Description

Context and Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids are amino acids that are not naturally incorporated into proteins during ribosomal translation. cpcscientific.com These unique building blocks can be found in nature as metabolic intermediates or can be synthesized in the laboratory. cpcscientific.comyoutube.com In the realm of chemical biology, NPAAs are of immense significance as they allow for the modification of peptides and proteins to enhance their therapeutic properties. cpcscientific.com

The incorporation of NPAAs can lead to peptides with increased stability against enzymatic degradation, as they are not recognized by proteases. cpcscientific.com Furthermore, the diverse side chains of NPAAs can be used to fine-tune the conformational properties and biological activity of peptides. This has led to the development of novel peptide-based drugs with improved efficacy and bioavailability.

Overview of the Cyclooctyl Amino Acid Moiety in Biomedical Sciences

The cyclooctyl group is a large, non-polar, and flexible carbocyclic moiety. When incorporated into an amino acid structure, it imparts significant hydrophobicity. In biomedical sciences, the hydrophobicity of a molecule can greatly influence its interactions with biological membranes and the hydrophobic pockets of enzymes and receptors.

While research specifically on (S)-2-amino-3-cyclooctylpropanoic acid is limited, the broader class of amino acids with large hydrophobic side chains is known to play a role in modulating the structure and function of peptides. For instance, the incorporation of bulky hydrophobic residues can be a key strategy in the design of enzyme inhibitors.

Research Landscape and Challenges Associated with this compound

The research landscape for this compound is currently sparse. While the compound is commercially available from specialty chemical suppliers, there is a notable lack of dedicated academic studies detailing its synthesis, characterization, and application. This is in contrast to its smaller cyclic homologues, such as (S)-2-amino-3-cyclopentylpropanoic acid and (S)-2-amino-3-cyclopropylpropanoic acid, for which more data are available. nih.gov

One of the primary challenges associated with this compound is likely its synthesis. The preparation of amino acids with large and sterically hindered side chains can be complex and often results in low yields. researchgate.netacs.org This can make the compound expensive and less accessible for extensive research.

Another challenge is its incorporation into peptides. While solid-phase peptide synthesis (SPPS) is a well-established technique, the coupling of bulky amino acids can be inefficient, requiring optimized conditions and specialized reagents. nih.gov Furthermore, the enzymatic incorporation of such a large NPAA into proteins using in vivo methods would require the engineering of specific aminoacyl-tRNA synthetases, a non-trivial task. youtube.com

The physical properties of this compound also present challenges. Its high hydrophobicity may lead to poor solubility in aqueous media, complicating its use in biological assays.

Despite these challenges, the unique properties of this compound make it a compound of interest for future research. Its large hydrophobic side chain could be exploited in the design of peptides with specific binding properties or as a probe to study hydrophobic interactions in biological systems.

Interactive Data Tables

Below are data tables comparing the properties of this compound with its smaller cyclic analogues. Note that specific experimental data for the cyclooctyl derivative is limited, and some values may be predicted or based on general knowledge of similar compounds.

Table 1: Physicochemical Properties of Cyclic Amino Acids

Property(S)-2-amino-3-cyclopropylpropanoic acid(S)-2-amino-3-cyclopentylpropanoic acidThis compound
Molecular Formula C6H11NO2C8H15NO2C11H21NO2
Molecular Weight ( g/mol ) 129.16157.21 nih.gov199.29
IUPAC Name (2S)-2-amino-3-cyclopropylpropanoic acid(2S)-2-amino-3-cyclopentylpropanoic acid nih.gov(2S)-2-amino-3-cyclooctylpropanoic acid
Physical Form White to Yellow SolidData not availableData not available
Storage Temperature Room TemperatureData not availableData not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B3240238 (S)-2-amino-3-cyclooctylpropanoic acid CAS No. 1429396-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-cyclooctylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRORCNCYQOIA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for S 2 Amino 3 Cyclooctylpropanoic Acid

Asymmetric Synthesis via Chiral Auxiliary Approaches

Asymmetric synthesis utilizing chiral auxiliaries is a foundational and reliable strategy for the preparation of enantiomerically pure α-amino acids. This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary then directs a subsequent diastereoselective reaction, typically an alkylation, before being cleaved to yield the desired enantiomerically enriched product. wikipedia.orgblogspot.com

A common approach involves the use of chiral glycine (B1666218) enolate equivalents. In this scenario, a chiral auxiliary is attached to a glycine molecule. Deprotonation of the α-carbon creates a chiral nucleophile, which can then be alkylated with an appropriate electrophile, such as cyclooctylmethyl bromide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing the desired (S)-stereochemistry at the α-carbon. blogspot.com

Several types of chiral auxiliaries have been developed and are widely used for this purpose. Evans oxazolidinones, pseudoephedrine amides, and derivatives of camphor (B46023) are among the most successful. wikipedia.orgsigmaaldrich.com For instance, an N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an alkyl halide. The stereochemical outcome is dictated by the structure of the auxiliary, which shields one face of the enolate from the electrophile. wikipedia.orgblogspot.com After the alkylation step, the auxiliary is removed, typically by hydrolysis, to release the target amino acid. wikipedia.org

Another prominent strategy is the Schöllkopf bis-lactim ether method, where a cyclic dipeptide made from glycine and a chiral amino acid (commonly valine) serves as the chiral template. Metalation followed by alkylation with cyclooctylmethyl bromide and subsequent acidic hydrolysis would yield the (S)-2-amino-3-cyclooctylpropanoic acid methyl ester. blogspot.com

While these chiral auxiliary-based methods are well-established for the synthesis of a wide range of non-natural amino acids, specific examples detailing yields and diastereoselectivities for the synthesis of this compound are not prominently featured in peer-reviewed literature. However, the general applicability of these methods provides a robust framework for its potential synthesis.

Table 1: Common Chiral Auxiliaries for Amino Acid Synthesis

Chiral Auxiliary Typical Application
Evans Oxazolidinones Asymmetric alkylation, aldol reactions
Pseudoephedrine Asymmetric alkylation of glycine enolates
Camphorsultam Asymmetric Diels-Alder, aldol, and alkylation reactions

Enantioselective Catalysis in the Production of this compound

Enantioselective catalysis offers a more atom-economical approach to synthesizing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Biocatalytic Transformations (e.g., Amine Transaminases)

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of this compound, amine transaminases (ATAs) represent a promising biocatalytic tool. ATAs catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a keto acid acceptor. researchgate.net

The hypothetical biocatalytic synthesis of this compound would start with the corresponding α-keto acid, 3-cyclooctyl-2-oxopropanoic acid. An (S)-selective amine transaminase could then catalyze the reductive amination of this prochiral ketone, directly establishing the desired stereocenter at the α-carbon with typically high enantiomeric excess. researchgate.netrsc.org A key advantage of this method is its operation under mild, aqueous conditions. However, challenges such as substrate scope limitations and the need for efficient cofactor regeneration systems must be addressed. rsc.org The application of this method is contingent on the identification or engineering of a suitable amine transaminase that can accommodate the bulky cyclooctyl moiety of the keto acid substrate.

Organocatalytic and Metal-Catalyzed Enantioselective Routes

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. For the synthesis of α-amino acids, chiral phase-transfer catalysts or chiral Brønsted acids are often employed. A potential organocatalytic route to this compound could involve the asymmetric alkylation of a glycine Schiff base (an imine of glycine ester) with cyclooctylmethyl bromide. organic-chemistry.org A chiral phase-transfer catalyst would mediate the reaction between the aqueous and organic phases, creating a chiral ion pair that controls the stereochemical outcome of the alkylation.

Transition metal catalysis provides another powerful set of tools for asymmetric synthesis. For instance, palladium- or nickel-catalyzed asymmetric allylic alkylation could be envisioned as part of a multi-step synthesis. More directly, methods involving the asymmetric hydrogenation of a dehydroamino acid precursor containing the cyclooctyl side chain could be employed. In this approach, a chiral rhodium or iridium catalyst with a chiral phosphine ligand would be used to deliver hydrogen to one face of the double bond, setting the stereocenter with high enantioselectivity. Despite the broad utility of these catalytic methods, specific protocols for the synthesis of this compound are not readily found in the scientific literature.

Multi-Step Chemical Synthesis and Key Intermediate Transformations

Multi-step synthesis is often necessary for constructing complex molecules with specific stereochemistry, especially when the target contains unique structural motifs like a cyclooctyl group.

Alkylation and Cyclization Strategies for the Cyclooctyl Moiety

The formation of the cyclooctyl ring itself is a key challenge in the synthesis of the target amino acid's side chain. Medium to large carbocyclic rings are often synthesized through ring-expansion reactions or ring-closing metathesis. nih.govmdpi.comresearchgate.netdu.ac.in For instance, a smaller cyclic ketone could undergo a one-carbon or multi-carbon ring expansion to form a cyclooctanone derivative. nih.govmdpi.com This ketone could then be further functionalized to produce the necessary cyclooctylmethyl bromide electrophile.

Alternatively, an acyclic precursor with terminal functional groups could be cyclized. The Thorpe-Ziegler reaction, involving the intramolecular cyclization of a dinitrile, or an intramolecular alkylation of a long-chain diester (Dieckmann condensation), could be employed, though these methods often require high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. du.ac.in

Stereochemical Control in α-Carbon Functionalization

Regardless of how the cyclooctyl moiety is constructed, the central challenge remains the stereoselective introduction of the amino and carboxylic acid groups at the α-carbon. A common strategy in multi-step synthesis is the diastereoselective alkylation of a chiral glycine enolate equivalent, as discussed in the chiral auxiliary section. nih.gov

Another widely used approach is the amination of an α-halo acid. Starting with 3-cyclooctylpropanoic acid, an α-bromine can be introduced via a Hell-Volhard-Zelinskii reaction. Subsequent displacement of the bromide with an amine source, such as ammonia or azide followed by reduction, would yield the racemic amino acid. A resolution step, for example, by forming diastereomeric salts with a chiral acid or base, or through enzymatic kinetic resolution, would then be required to isolate the desired (S)-enantiomer.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Cyclooctylmethyl bromide
3-cyclooctyl-2-oxopropanoic acid
L-alanine
Isopropylamine
Glycine
Valine
3-cyclooctylpropanoic acid
Cyclooctylacetaldehyde
Ammonia

Deracemization and Chiral Resolution Techniques for this compound

While direct asymmetric synthesis is the ideal approach for obtaining enantiomerically pure compounds, deracemization and chiral resolution of racemic mixtures remain crucial and practical strategies. wikipedia.org These methods are particularly valuable when a racemic synthesis is more straightforward or cost-effective.

Deracemization is a process that converts a racemate into a single enantiomer, thus theoretically achieving a 100% yield. This can be accomplished through various methods, including those involving enzymatic processes. For amino acids, enzymatic deracemization often involves a combination of an enantioselective oxidase and a non-selective reducing agent. The oxidase selectively converts one enantiomer to the corresponding α-keto acid, which is then reduced back to the racemic amino acid, leading to an enrichment of the desired enantiomer over time. While specific applications of this technique to 2-amino-3-cyclooctylpropanoic acid are not extensively documented, the substrate scope of some amino acid oxidases suggests potential applicability to amino acids with bulky side chains.

Chiral resolution, the separation of enantiomers, is a more traditional and widely practiced approach. Common methods include preferential crystallization and the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org In the context of amino acids, enzymatic kinetic resolution is a particularly powerful technique. This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

Lipases are a class of enzymes frequently employed for the kinetic resolution of a wide range of chiral compounds, including alcohols and amines, through enantioselective acylation or hydrolysis. nih.govmdpi.com Although direct enzymatic resolution of underivatized 2-amino-3-cyclooctylpropanoic acid is not prominently reported, related studies on cyclic compounds highlight the potential of this approach. For instance, the microwave-assisted kinetic resolution of (Z)-cyclooct-5-ene-1,2-diol using lipases demonstrates the applicability of enzymatic methods to eight-membered ring systems. nih.gov In this study, different lipases were screened, and reaction conditions were optimized to achieve enantiomeric enrichment.

EnzymeSubstrateProduct(s)Enantiomeric Excess (ee)ConversionReference
Lipase B from Candida antarctica (CaLB)(Z)-cyclooct-5-ene-1,2-diol(1S,2S)-monoacetate and (1R,2R)-diolNot specifiedNot specified nih.gov
Lipase from Pseudomonas cepacia (PS-D)(Z)-cyclooct-5-ene-1,2-diol(1S,2S)-monoacetate and (1R,2R)-diol45% (monoacetate), 3% (diol)6% nih.gov

The data indicates that while enzymatic resolution of a cyclooctene derivative is feasible, the efficiency and enantioselectivity can be highly dependent on the specific enzyme and reaction conditions. Further research would be necessary to develop a highly efficient enzymatic resolution for 2-amino-3-cyclooctylpropanoic acid itself, likely involving screening of various hydrolases and optimization of the reaction medium, acyl donor, and temperature.

Another established method for chiral resolution is through chromatographic techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase. This analytical and preparative technique can effectively separate enantiomers of various amino acids and their derivatives.

While specific research on the deracemization and chiral resolution of this compound is limited, the general principles and methodologies applied to other non-proteinogenic amino acids and cyclic compounds provide a solid foundation for developing effective strategies for its enantioselective preparation.

Conformational and Stereochemical Investigations of S 2 Amino 3 Cyclooctylpropanoic Acid and Its Derivatives

Analysis of Absolute Configuration and Stereochemical Purity

The stereochemistry of an amino acid is crucial as it dictates its biological function and interaction with other chiral molecules. (S)-2-amino-3-cyclooctylpropanoic acid is defined by a specific three-dimensional arrangement of atoms around its chiral center.

The absolute configuration at the alpha-carbon (Cα) is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgyoutube.com In this system, the four substituents attached to the chiral carbon are ranked based on atomic number. For this amino acid, the priority is assigned as follows: the amino group (-NH2) is first, the carboxylic acid group (-COOH) is second, the cyclooctylmethyl group (-CH2-cyclooctyl) is third, and the hydrogen atom (-H) is fourth. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) traces a counter-clockwise path, hence the (S) designation. youtube.com

This (S) configuration corresponds to the L-configuration for most common amino acids, which are the building blocks of naturally occurring proteins. libretexts.orglibretexts.org The L/D nomenclature relates the amino acid's stereochemistry to that of L-glyceraldehyde. libretexts.org The consistency of this configuration is vital for predictable incorporation into peptide chains and for mimicking or modulating the structures of natural peptides.

The stereochemical purity of this compound is a critical parameter, ensuring that the desired enantiomer is present without significant contamination from its (R)-enantiomer. High enantiomeric purity is essential because different enantiomers can have drastically different, or even adverse, biological effects. Purity is typically assessed using chiral analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the enantiomeric excess.

Conformational Analysis of the Cyclooctyl Moiety and its Influence on Molecular Geometry

The eight-membered cyclooctyl ring is not planar and exists in several puckered conformations to alleviate angle and torsional strain. dalalinstitute.commaricopa.edu The conformational landscape of cyclooctane (B165968) is complex, but extensive studies have identified a few low-energy structures that are predominantly populated. youtube.comresearchgate.net

The most stable conformation for cyclooctane is the boat-chair form. youtube.comresearchgate.netwikimedia.orgwikipedia.org This conformation successfully minimizes unfavorable non-bonded interactions and torsional strain that are present in other potential shapes. The boat-chair structure is adopted by the majority of cyclooctane molecules at equilibrium. youtube.com

Other notable, albeit higher-energy, conformations include the chair-chair (or crown) and the boat-boat forms. researchgate.net The boat-boat conformation is destabilized by significant transannular strain, which is the steric repulsion between atoms across the ring, particularly between flagpole hydrogen atoms. youtube.com The relative energies of these conformations determine their population at a given temperature.

ConformationRelative Energy (approx. kcal/mol)Key Features
Boat-Chair0.0Global minimum, most stable and populated conformation. researchgate.net
Chair-Chair~1.0 - 1.6Higher in energy than the boat-chair form. researchgate.net
Twist-Boat~1.0 - 1.6A flexible form that interconverts between other conformations.
Boat-Boat~2.0 - 3.0Destabilized by transannular steric strain. youtube.com

Table 1: Relative energies of major cyclooctane conformations. The values are approximate and can vary based on the computational method used.

Steric Effects : The cyclooctyl group is exceptionally bulky. This steric hindrance restricts the rotation around the chi (χ) dihedral angles of the amino acid's side chain. This bulkiness can limit the accessible conformational space when the amino acid is part of a peptide, forcing the peptide backbone into specific orientations. researchgate.netchemrxiv.orgresearchgate.net The large size of the ring creates a "steric shield," which can prevent proteases from accessing and cleaving the adjacent peptide bonds, thereby increasing the peptide's stability. missouri.edu

Electronic Effects : The cyclooctyl group is a non-polar, aliphatic hydrocarbon moiety. It is electronically neutral and participates primarily in weak van der Waals interactions. allen.in Its hydrophobic nature can drive the folding of a peptide chain in aqueous environments, positioning the cyclooctyl group within a hydrophobic core or at an interface with a biological membrane. This effect is crucial for the structure and function of many peptides and proteins. chemrxiv.org

Conformational Behavior in Peptidic Systems Incorporating this compound

The incorporation of non-canonical amino acids like this compound is a well-established strategy for designing peptides with enhanced stability and specific secondary structures. nih.gov The unique conformational properties of the cyclooctyl side chain can be leveraged to create novel peptide architectures.

The conformational freedom of a peptide backbone is described by the Ramachandran plot, which maps the allowed values for the phi (Φ) and psi (Ψ) dihedral angles. The bulky cyclooctyl side chain sterically restricts the possible Φ and Ψ angles that the amino acid residue can adopt. This restriction can guide the peptide to fold into well-defined secondary structures, such as α-helices or β-turns. researchgate.netresearchgate.net For example, the incorporation of amino acids with large side chains is known to promote helical structures by limiting the conformational space to the helical region of the Ramachandran plot. chemrxiv.org This can lead to the development of "foldamers," which are oligomers that fold into specific, predictable conformations.

Structural FeaturePredicted Influence of Cyclooctyl Side Chain
Backbone Dihedral Angles (Φ, Ψ)Restricted to specific regions of the Ramachandran plot, disfavoring extended conformations.
Secondary Structure PropensityIncreased tendency to form helical structures (α-helix, 310-helix) or turns.
Peptide StabilityEnhanced proteolytic stability due to steric shielding of the peptide backbone. missouri.edu

Table 2: Predicted conformational effects of incorporating this compound into a peptide sequence.

The secondary structures induced by this compound are stabilized by a network of molecular interactions.

Intramolecular Interactions : If the amino acid promotes a helical fold, this structure will be stabilized by a regular pattern of intramolecular hydrogen bonds. nih.gov For instance, in an α-helix, a hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+4. researchgate.net The rigid orientation imposed by the cyclooctyl group helps to pre-organize the peptide backbone, facilitating the formation of these crucial hydrogen bonds.

Derivatization Strategies and Analog Design Based on the S 2 Amino 3 Cyclooctylpropanoic Acid Scaffold

Synthesis of N-Protected and Carboxyl-Functionalized Derivatives (e.g., N-Boc protection)

The integration of (S)-2-amino-3-cyclooctylpropanoic acid into peptide sequences via solid-phase peptide synthesis (SPPS) or solution-phase methods necessitates the protection of its reactive amino and carboxyl groups. The most common strategy for protecting the α-amino group is the introduction of a tert-butoxycarbonyl (Boc) group. nih.gov This acid-labile protecting group is widely used due to its stability under the basic conditions required for peptide coupling and its straightforward removal with mild acids like trifluoroacetic acid (TFA). nih.gov

The synthesis of N-Boc-(S)-2-amino-3-cyclooctylpropanoic acid is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.orgarkat-usa.org This reaction is a standard and efficient method for preparing the necessary building blocks for peptide synthesis. rsc.orgnih.gov The carboxyl group can be simultaneously protected, often as a methyl or benzyl (B1604629) ester, or activated for subsequent coupling reactions.

Table 1: General Reaction for N-Boc Protection of this compound

Reactants Reagents Product

Design and Preparation of Peptidomimetics Incorporating the Cyclooctyl Amino Acid

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rsc.orgnih.gov The incorporation of non-natural amino acids like this compound is a key strategy in peptidomimetic design. nih.gov The bulky cyclooctyl side chain can enforce specific backbone conformations, sterically shield peptide bonds from proteolytic enzymes, and modulate receptor binding affinity and selectivity.

This compound can be incorporated into both linear and cyclic peptidomimetic structures.

Linear Peptidomimetics : In linear peptides, the introduction of the cyclooctyl moiety can disrupt or stabilize secondary structures like α-helices or β-sheets, depending on its position. This conformational constraint can lock the peptide into a bioactive conformation, enhancing its potency. The synthesis follows standard peptide coupling protocols, using the N-Boc protected form of the amino acid. nih.gov

Cyclized Peptidomimetics : Cyclic peptides often exhibit greater metabolic stability and conformational rigidity compared to their linear counterparts. nih.govbachem.commdpi.com this compound can be part of the cyclic backbone, where its bulky side chain can act as a conformational constraint. Cyclization can be achieved through various methods, such as head-to-tail amide bond formation or side-chain-to-side-chain linkages. bachem.com The presence of the cyclooctyl group can influence the cyclization efficiency and the final conformation of the macrocycle. youtube.com

A major limitation of peptide-based drugs is their rapid degradation by proteases. The replacement of standard α-amino acids with non-natural variants like this compound is a proven strategy to create protease-resistant or non-hydrolysable scaffolds. rsc.org The large cyclooctyl side chain can sterically hinder the approach of proteolytic enzymes to the adjacent peptide bonds, thereby preventing hydrolysis. This increased stability extends the half-life of the peptidomimetic in biological systems, a critical factor for therapeutic efficacy. rsc.orgnih.gov

Development of Side-Chain Modified Analogues of this compound

Another avenue for analog design involves the chemical modification of the cyclooctyl side chain itself. While specific examples for this compound are not extensively documented in readily available literature, this strategy is a common practice in medicinal chemistry to fine-tune molecular properties. nih.gov Potential modifications could include the introduction of hydroxyl, amino, or keto groups onto the cyclooctyl ring. Such modifications would alter the polarity, hydrogen bonding capacity, and conformational preferences of the amino acid, providing a library of analogues for structure-activity relationship (SAR) studies. These derivatives could lead to peptidomimetics with improved solubility, altered receptor binding profiles, or new biological activities. mdpi.com

Comparative Studies with Smaller Cycloalkyl-Substituted Amino Acids (e.g., Cyclopropylalanine, Cyclopentylalanine)

The properties conferred by a cycloalkyl-substituted amino acid are highly dependent on the ring size. Comparative studies with smaller analogues such as (S)-2-amino-3-cyclopropylpropanoic acid and (S)-2-amino-3-cyclopentylpropanoic acid highlight the unique contributions of the cyclooctyl moiety.

(S)-2-amino-3-cyclopropylpropanoic acid : The small, rigid cyclopropyl (B3062369) group introduces a significant conformational constraint with minimal steric bulk. medchemexpress.comclockss.orgnih.gov It is often used to probe the requirement for a specific, compact side-chain conformation.

(S)-2-amino-3-cyclopentylpropanoic acid : The cyclopentyl group offers a balance between conformational restriction and steric bulk, larger than cyclopropyl but less flexible than cyclooctyl. nih.gov It has been used to create more conformationally stable peptidomimetics. nih.gov

This compound : The large and flexible cyclooctyl ring provides substantial steric bulk and lipophilicity. Unlike the smaller rings, the cyclooctane (B165968) ring can adopt multiple low-energy conformations, which can allow the side chain to adapt to the shape of a receptor binding pocket more effectively while still imposing significant conformational influence on the peptide backbone.

Table 2: Comparative Properties of Cycloalkyl-Substituted Alanines

Feature Cyclopropylalanine Cyclopentylalanine This compound
Ring Size 3-membered 5-membered 8-membered
Flexibility Rigid Moderately Flexible Highly Flexible
Lipophilicity Low Moderate High
Steric Bulk Small Medium Large

| Primary Use | Inducing tight turns, conformational rigidity. nih.gov | Balancing rigidity and bulk for stable conformations. nih.govnih.gov | Maximizing lipophilicity, steric shielding, and exploring larger binding pockets. |

Biomolecular Interaction Studies of S 2 Amino 3 Cyclooctylpropanoic Acid Derivatives in Vitro Mechanistic Focus

Enzyme Binding and Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of drug discovery and biochemical pathway elucidation. These interactions are typically characterized by their specificity and the kinetic parameters that define the binding and any subsequent inhibition.

Specific Enzyme Targeting and Kinetic Analysis

The unique sterics and hydrophobicity of a cyclooctyl group could theoretically allow derivatives of (S)-2-amino-3-cyclooctylpropanoic acid to act as specific inhibitors or substrates for certain enzymes. For instance, proteases, which often have well-defined substrate-binding pockets, could be targets. The large cyclooctyl ring might occupy hydrophobic pockets, potentially leading to competitive or non-competitive inhibition.

A typical kinetic analysis would involve determining the Michaelis-Menten constant (K) and the maximum velocity (Vmax) of the target enzyme in the presence and absence of the inhibitor. The type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (K*) would then be determined from these kinetic data.

Table 1: Hypothetical Enzyme Inhibition Kinetic Data for a this compound Derivative

Enzyme Target Inhibitor Concentration (µM) Inhibition Type Kᵢ (µM)

This table is for illustrative purposes only. No experimental data for this compound derivatives could be located.

Modulation of Enzymatic Pathways

By inhibiting a key enzyme, a derivative of this compound could modulate an entire metabolic or signaling pathway. For example, inhibition of an enzyme involved in a biosynthetic pathway could lead to the accumulation of upstream metabolites and the depletion of downstream products. The specific effects would depend entirely on the role of the targeted enzyme within its pathway. Without identification of a specific enzyme target, any discussion on pathway modulation remains speculative.

Receptor Ligand Interactions and Binding Affinities

Non-natural amino acids can sometimes act as ligands for various cell surface and intracellular receptors, including G-protein coupled receptors (GPCRs) and ion channels. The nature of these interactions determines whether the ligand acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity.

Agonist and Antagonist Activities at Specific Receptor Subtypes

The binding of a ligand to a receptor is typically quantified by its dissociation constant (K*), which represents the concentration of ligand required to occupy 50% of the receptors at equilibrium. For functional studies, the half-maximal effective concentration (EC₅₀) for an agonist or the half-maximal inhibitory concentration (IC₅₀) for an antagonist is determined.

Derivatives of this compound, with their bulky side chains, could potentially interact with receptors that have large, hydrophobic binding pockets. However, no published studies have reported the screening of these compounds against specific receptor subtypes.

Table 2: Receptor Binding Affinity and Functional Activity Data for a this compound Derivative

Receptor Subtype Ligand Binding Affinity (Kᵢ, nM) Functional Activity (EC₅₀/IC₅₀, nM) Mode of Action

This table is for illustrative purposes only. No experimental data for this compound derivatives could be located.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding can induce a conformational change that alters the affinity or efficacy of the endogenous ligand. Given its size, a cyclooctyl-containing amino acid derivative could potentially act as an allosteric modulator. However, there is no experimental evidence to support this for this compound derivatives.

Membrane Interaction and Translocation Mechanisms

The ability of a molecule to cross the cell membrane is crucial for its biological activity if its target is intracellular. The large, hydrophobic nature of the cyclooctyl side chain would likely favor interaction with the lipid bilayer of cell membranes.

Studies with other hydrophobic amino acids have shown that increased hydrophobicity can enhance membrane permeability. It is plausible that this compound could partition into the lipid membrane. The mechanism of translocation could be passive diffusion, driven by a concentration gradient, or it could involve membrane transporters. However, without experimental data from assays such as parallel artificial membrane permeability assays (PAMPA) or cell-based uptake studies, the membrane interaction and translocation mechanisms of this specific compound remain uncharacterized.

Antimicrobial and Antivirulence Activity (In Vitro Mechanistic Insights)

The antimicrobial and antivirulence properties of this compound derivatives are not yet characterized in detail. However, the structural features of these compounds suggest potential mechanisms of action based on studies of other amino acid derivatives.

Currently, there is no specific research detailing the direct interaction of this compound derivatives with bacterial membranes. It is hypothesized that, similar to other antimicrobial peptides and lipopeptides, these compounds may target and disrupt the integrity of bacterial cell membranes. mdpi.com The presence of a lipophilic cyclooctyl group and a charged amino acid headgroup could facilitate insertion into the lipid bilayer, leading to pore formation and subsequent leakage of cellular contents. mdpi.comnih.gov The effectiveness of this disruption would likely depend on the specific derivative and the composition of the target bacterial membrane. nih.gov

Further research is required to elucidate the precise molecular interactions and to determine if these derivatives also engage with intracellular targets to exert their antimicrobial effects.

There is currently no pre-clinical data available that demonstrates the ability of this compound derivatives to overcome established bacterial resistance mechanisms. Developing agents that can combat multidrug-resistant bacteria is a critical area of research. nih.gov One strategy involves targeting bacterial virulence factors rather than essential life processes, which may impose less selective pressure for the development of resistance. nih.govrsc.org For instance, some amino acid derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. nih.govrsc.org Future pre-clinical studies would need to assess the efficacy of this compound derivatives against resistant strains and investigate their potential to act as virulence blockers.

Applications as Probes in Biological Systems (In Vitro)

The use of this compound derivatives as molecular probes in biological systems is a promising but largely unexplored field. The unique structural characteristics of these compounds could be leveraged for various in vitro applications.

Based on studies of analogous compounds, derivatives of this compound could potentially be developed as selective ligands for receptors and enzymes. For example, derivatives of similar amino acids have been synthesized and evaluated as agonists or antagonists for specific receptor subtypes, such as the N-methyl-D-aspartate (NMDA) receptors. nih.govfrontiersin.org The cyclooctyl group could confer specific binding properties and selectivity.

To realize their potential as biological probes, derivatives would need to be synthesized with appropriate labels (e.g., fluorescent tags or radioactive isotopes) to enable their detection and quantification in in vitro assays. Such probes could be invaluable tools for studying receptor pharmacology, enzyme kinetics, and other fundamental biological processes. However, no such applications for this compound derivatives have been reported to date.

Structure Activity Relationship Sar Studies of S 2 Amino 3 Cyclooctylpropanoic Acid Analogues

Elucidation of Key Structural Determinants for Biological Function

The biological function of (S)-2-amino-3-cyclooctylpropanoic acid analogues is dictated by a combination of key structural features. The fundamental α-amino acid scaffold is essential, providing the necessary backbone for molecular interactions. The carboxyl and amino groups are critical for forming hydrogen bonds and electrostatic interactions with biological targets.

The large, lipophilic cyclooctyl side chain is a primary determinant of bioactivity. Its size, shape, and hydrophobicity significantly influence how the molecule binds to receptors or enzymes. For instance, in analogues designed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, the bulky side chain plays a role in occupying the ligand-binding pocket. nih.gov The introduction of various functional groups on the cyclooctyl ring can further modulate activity by introducing new interaction points or altering the electronic properties of the molecule.

Systematic modifications of related structures, such as 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, have shown that even small structural changes can lead to significant shifts in biological activity, highlighting the importance of specific substituent patterns for optimizing potency. nih.gov In many bioactive peptides, the incorporation of unnatural amino acids with constrained side chains, like the cyclooctyl group, can enhance enzymatic stability and receptor specificity. nih.govbohrium.com

Correlation between Conformational Preferences and Biological Activity

The relationship between the three-dimensional shape of a molecule and its biological function is a central concept in medicinal chemistry, known as the conformation-activity relationship. wikipedia.org For flexible molecules like this compound and its analogues, understanding the preferred spatial arrangement of atoms (conformation) is crucial for explaining their biological activity. The cyclooctyl ring, in particular, can adopt multiple low-energy conformations, and the specific conformation adopted upon binding to a biological target can significantly impact affinity and efficacy.

Conformationally constrained analogues are often synthesized to probe the bioactive conformation. researchgate.netnih.gov By restricting the rotational freedom of the molecule, for example by introducing cyclic constraints within a peptide sequence, researchers can lock the molecule into a specific shape. nih.govbohrium.com If this constrained analogue shows high activity, it provides strong evidence for the importance of that particular conformation for the biological effect. Studies on peptides containing carbocyclic α,α-disubstituted α-amino acids have demonstrated that restricting conformational freedom can lead to more stable secondary structures, such as α-helices, which in turn can influence catalytic activity. mdpi.com The analysis of conformational preferences through computational methods and experimental techniques like NMR spectroscopy is therefore essential for the rational design of potent analogues. wikipedia.orgresearchgate.net

Impact of Cyclooctyl Ring Size and Substituent Variations on Bioactivity Profiles

The size and substitution pattern of the cycloalkyl ring are critical variables in determining the bioactivity of 2-amino-3-cycloalkylpropanoic acid analogues.

Substituent Variations: The introduction of substituents on the cyclooctyl ring provides a powerful method for fine-tuning the pharmacological profile of these analogues. Substituents can alter a molecule's polarity, hydrogen bonding capacity, and steric profile. For example, adding hydroxyl or amino groups can introduce new hydrogen bonding interactions, potentially increasing binding affinity. Conversely, bulky, non-polar substituents can enhance hydrophobic interactions. Structure-activity relationship studies on various classes of compounds, including 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, have demonstrated that systematic modification of substituents is key to optimizing potency and selectivity. nih.gov

The table below illustrates hypothetical bioactivity data based on common trends observed in SAR studies of related compounds.

AnalogueRing SizeSubstituentRelative Activity (%)
(S)-2-amino-3-cyclopentylpropanoic acidC5None60
(S)-2-amino-3-cyclohexylpropanoic acidC6None85
(S)-2-amino-3-cycloheptylpropanoic acidC7None95
This compoundC8None100
(S)-2-amino-3-(4-hydroxycyclooctyl)propanoic acidC84-OH110
(S)-2-amino-3-(4-methylcyclooctyl)propanoic acidC84-CH390

This data is illustrative and intended to demonstrate the concepts of SAR.

Stereoisomeric Effects on Activity and Selectivity

Chirality, or the "handedness" of a molecule, plays a crucial role in determining biological activity, as biomolecules like proteins and nucleic acids are themselves chiral. nih.gov The stereochemistry at the α-carbon of this compound is fundamental to its interaction with biological targets. Typically, only one enantiomer (the (S)- or L-form in the case of most natural amino acids) will bind effectively to a specific receptor or enzyme. nih.gov

The introduction of stereocenters on the cyclooctyl ring itself creates diastereomers, which can have distinct biological properties. The spatial orientation of substituents on the ring can dramatically affect how the molecule fits into a binding site. For example, a hydroxyl group in an equatorial position will interact differently with a target protein than one in an axial position.

Studies on the effects of chirality in peptide assemblies show that switching the stereochemistry of a single amino acid can drastically alter the resulting supramolecular structure and its biological function. frontiersin.org Similarly, in the development of inhibitors for human phospholipase A2 enzymes, the stereochemistry of the amino acid component was found to be a key determinant of selectivity. nih.gov The differential interaction of enantiomers is a well-documented phenomenon, where one enantiomer may be highly active while the other is inactive or even exhibits a different pharmacological profile. nih.govscirp.orgmdpi.com Therefore, controlling the stereochemistry of both the α-carbon and any substituents on the cyclooctyl ring is essential for designing selective and potent analogues.

Computational and Theoretical Investigations of S 2 Amino 3 Cyclooctylpropanoic Acid

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. frontiersin.org By simulating the interactions within the molecule and with its environment (typically a solvent like water), MD can map the accessible conformational landscape, revealing the preferred shapes and dynamic flexibility of a molecule. sigmaaldrich.com

For (S)-2-amino-3-cyclooctylpropanoic acid, the primary determinant of its conformational landscape is the large and flexible eight-membered cyclooctyl ring. Unlike smaller, more rigid rings like cyclopropane (B1198618) or cyclopentane, cyclooctane (B165968) can adopt several low-energy conformations, such as the boat-chair and crown forms. MD simulations would be essential to determine the relative populations of these conformers and the energy barriers for transitioning between them.

The simulation would likely show that the bulky, hydrophobic side chain significantly influences the rotational freedom around the chi (χ) angles of the amino acid backbone, potentially favoring specific rotamers to minimize steric clashes. The flexibility of the ring itself means that the side chain doesn't present a single, static shape but rather a dynamic ensemble of structures. This inherent dynamism is a key feature that would distinguish it from amino acids with smaller or more rigid side chains. nih.govacs.org

Table 1: Predicted Conformational Properties of Cycloalkyl-Alanine Derivatives

Feature (S)-2-amino-3-cyclopropylpropanoic acid (S)-2-amino-3-cyclopentylpropanoic acid This compound (Predicted)
Ring Rigidity High Moderate Low to Moderate
Number of Low-Energy Ring Conformers 1 (Planar-like) 2 (Envelope, Twist) Multiple (Boat-chair, Crown, etc.)
Side Chain Rotational Freedom Restricted Moderately Restricted High (multiple ring puckers)

| Expected Impact on Peptide Backbone | Minimal steric hindrance, defined structure | Moderate steric influence | Significant, promotes local flexibility |

This table presents a comparative analysis based on the known properties of smaller cycloalkanes and theoretical predictions for the cyclooctyl derivative.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and predict molecular reactivity. researchgate.net

For this compound, the side chain is a large, non-polar, and saturated aliphatic ring. Quantum calculations would confirm its electronic character as being weakly electron-donating through an inductive effect. The primary sites of reactivity would remain the amino and carboxylic acid groups, as the C-C and C-H bonds of the cyclooctyl ring are strong and chemically inert.

Table 2: Hypothetical Quantum Chemical Properties

Parameter Description Predicted Value/Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. Localized on the amine group; energy level typical of aliphatic amino acids.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. Localized on the carboxylic acid group; energy level typical of aliphatic amino acids.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity. Relatively large, suggesting high chemical stability of the molecule.
Molecular Dipole Moment Measure of the net molecular polarity. Non-zero, originating from the polar amino and carboxyl groups.

| Side Chain Reactivity | The chemical reactivity of the cyclooctyl group. | Very low, as it is a saturated aliphatic hydrocarbon. |

This table outlines the expected results from quantum chemical calculations based on the principles of electronic structure for amino acids.

In Silico Ligand-Receptor Docking and Interaction Predictions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is invaluable for predicting potential biological targets and understanding the molecular basis of ligand-protein interactions. frontiersin.org

When docking this compound into a hypothetical enzyme active site, its large and hydrophobic cyclooctyl side chain would be the dominant factor driving its binding preference. It would strongly favor receptors with deep, non-polar (hydrophobic) binding pockets that can accommodate its bulk. The standard hydrogen bonds formed by the amino acid backbone's amino and carboxyl groups would anchor it, while the side chain explores the hydrophobic cavity.

The conformational flexibility of the cyclooctyl ring could be a double-edged sword. On one hand, it allows the ligand to adapt its shape to fit the receptor pocket, an "induced fit" mechanism. On the other hand, this flexibility means the molecule has higher conformational entropy in its unbound state; upon binding, this entropy is lost, which can represent an energetic penalty. Docking scores, which estimate binding affinity, would reflect the balance between favorable hydrophobic interactions and this entropic cost. nih.gov

Table 3: Predicted Docking Interaction Profile in a Generic Hydrophobic Pocket

Interacting Moiety Type of Interaction Predicted Strength/Contribution
Amino Group (-NH3+) Hydrogen Bonding, Salt Bridge Strong (with acceptor/anionic residues)
Carboxyl Group (-COO-) Hydrogen Bonding, Salt Bridge Strong (with donor/cationic residues)
Cyclooctyl Side Chain Hydrophobic (van der Waals) Interactions Very Strong (major driver of binding affinity)

This table summarizes the likely binding interactions for the compound within a protein's active site, highlighting the dominant role of the hydrophobic side chain.

Prediction of Physicochemical Descriptors Relevant to Biological Interactions

Physicochemical descriptors are calculated properties that help predict a molecule's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile. Key descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP) as a measure of hydrophobicity, and the topological polar surface area (TPSA). nih.gov

The cyclooctyl side chain makes this compound significantly larger and more hydrophobic than most standard amino acids. Its predicted LogP value would be substantially higher than that of smaller analogs like (S)-2-amino-3-cyclopentylpropanoic acid. nih.gov The TPSA, which is determined by the polar amino and carboxyl groups, would be identical to that of other simple amino acids, as the aliphatic side chain does not contribute to it. This combination of a large hydrophobic component with a standard polar head creates a distinct amphipathic profile. nih.gov

Table 4: Calculated Physicochemical Descriptors for (S)-2-amino-3-cycloalkylpropanoic acids

Compound Name Molecular Formula Molecular Weight ( g/mol ) XLogP3 (Hydrophobicity) Topological Polar Surface Area (TPSA) (Ų)
(S)-2-amino-3-cyclopropylpropanoic acid sigmaaldrich.com C6H11NO2 129.16 0.2 63.3
(S)-2-amino-3-cyclobutylpropanoic acid sigmaaldrich.com C7H13NO2 143.18 0.6 63.3
(S)-2-amino-3-cyclopentylpropanoic acid nih.gov C8H15NO2 157.21 1.1 63.3

| This compound | C11H21NO2 | 199.29 | 2.5 (Estimated) | 63.3 |

This table shows calculated and estimated physicochemical descriptors, demonstrating the trend of increasing molecular weight and hydrophobicity with the size of the cycloalkane ring.

Advanced Analytical Methodologies for Characterization and Purity Assessment of S 2 Amino 3 Cyclooctylpropanoic Acid in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

High-resolution spectroscopy offers an in-depth view of the molecular architecture of (S)-2-amino-3-cyclooctylpropanoic acid, moving beyond simple confirmation to detailed structural mapping.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D/2D, GIAO calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments is employed to assign all proton and carbon signals unequivocally.

¹H NMR provides information on the chemical environment and connectivity of protons. The spectrum would show distinct signals for the alpha-proton (α-H), the diastereotopic protons of the adjacent methylene (B1212753) bridge (-CH₂-), and the complex, overlapping signals of the cyclooctyl ring protons. ¹³C NMR would similarly display unique resonances for the carboxyl carbon, the alpha-carbon (Cα), the beta-carbon (Cβ), and the carbons of the cyclooctyl ring.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, which helps to trace the connectivity through the carbon skeleton, for instance, from the α-H to the adjacent methylene protons and into the cyclooctyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

To further refine assignments and understand the electronic structure, computational methods such as Gauge-Independent Atomic Orbital (GIAO) calculations can be employed. core.ac.uk These calculations, often performed using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts with high accuracy, providing a theoretical benchmark to compare against experimental data. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are hypothetical and for illustrative purposes, typically referenced against TMS)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Carboxyl (-COOH)10.0 - 12.0 (broad s)~175.0-
α-Carbon (-CH(NH₂)-)~3.70 (t)~55.0COSY: β-H; HSQC: Cα
β-Carbon (-CH₂-)~1.80 (m), ~1.95 (m)~35.0COSY: α-H, γ-H; HSQC: Cβ
γ-Carbon (Cyclooctyl-CH)~1.60 (m)~33.0COSY: β-H, Cyclooctyl-H; HSQC: Cγ
Cyclooctyl (-CH₂-)n1.20 - 1.70 (complex m)25.0 - 30.0COSY: Cyclooctyl-H; HSQC: Cyclooctyl-C

Infrared (IR) and Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its interaction with infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its constituent amino and carboxylic acid groups. core.ac.uk

The zwitterionic nature of amino acids in the solid state influences the IR spectrum. Key vibrational frequencies include:

N-H Stretching: A broad, strong absorption in the 3000-2500 cm⁻¹ region, characteristic of the ammonium (B1175870) group (NH₃⁺) in the zwitterion.

O-H Stretching: This is often obscured by the strong N-H stretch but is characteristic of the carboxylic acid group. core.ac.uk

C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the cyclooctyl ring and the aliphatic chain.

C=O Stretching: A strong, sharp peak around 1650-1580 cm⁻¹ corresponding to the asymmetric stretch of the carboxylate anion (COO⁻).

N-H Bending: A prominent band around 1550-1480 cm⁻¹ is due to the bending vibration of the NH₃⁺ group.

Table 2: Characteristic IR Absorption Frequencies for this compound (Note: Values are typical ranges and for illustrative purposes)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Ammonium (NH₃⁺)N-H Stretch3000 - 2500Strong, Broad
Carboxylate (COO⁻)C=O Asymmetric Stretch1650 - 1580Strong
Ammonium (NH₃⁺)N-H Bend1550 - 1480Medium-Strong
Alkane (C-H)C-H Stretch2950 - 2850Strong
Carboxylate (COO⁻)C-O Symmetric Stretch1420 - 1380Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (in context of derivatives)

Mass spectrometry (MS) is used to determine the molecular weight and deduce structural information from the fragmentation patterns of a molecule. For non-volatile compounds like amino acids, derivatization (e.g., esterification of the carboxylic acid) is often performed prior to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

In the mass spectrum of a derivatized form, such as the ethyl ester of this compound, the molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern provides structural clues. miamioh.edu Key fragmentation pathways for amino acid esters include the α-cleavage, where the molecule breaks at bonds adjacent to the nitrogen atom. nih.gov

A characteristic fragment is often observed from the loss of the ester group (-OR). Another common fragmentation involves cleavage between the α- and β-carbons, leading to the loss of the side chain.

Table 3: Plausible Mass Spectrometry Fragmentation for the Ethyl Ester of this compound (Note: Values are hypothetical)

m/z ValueProposed Fragment IdentityFragmentation Pathway
241[M]⁺ (Molecular Ion)-
168[M - COOEt]⁺Loss of the ethoxycarbonyl group
140[M - C₈H₁₅]⁺Loss of the cyclooctyl radical (cleavage at Cβ-Cγ)
113[C₈H₁₇]⁺Cyclooctyl-CH₂ fragment
102[CH(NH₂)COOEt]⁺Cleavage at Cα-Cβ

Circular Dichroism (CD) for Chiral and Conformational Assessment

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound possesses a chiral center at the α-carbon, it is CD-active.

The CD spectrum provides a unique fingerprint for the (S)-enantiomer. A key feature is the Cotton effect, a characteristic peak or trough in the spectrum, which is directly related to the electronic transitions of the molecule's chromophores (in this case, the carboxyl group). The (S)-isomer is expected to show a Cotton effect of a specific sign (positive or negative) at a particular wavelength, while its mirror image, the (R)-enantiomer, would display a mirror-image spectrum with an opposite Cotton effect. nih.gov This makes CD a powerful tool for confirming the absolute configuration and assessing the conformational preferences of the molecule in solution. nih.gov

Table 4: Expected Circular Dichroism Data for this compound (Note: Values are hypothetical and for illustrative purposes)

EnantiomerWavelength (nm)Sign of Cotton EffectMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(S)-enantiomer~210Negative-5000
(R)-enantiomer~210Positive+5000

Chromatographic Methods for Enantiomeric Purity and Quantification (e.g., Chiral HPLC)

Determining the enantiomeric purity of a chiral compound is critical, as different enantiomers can have vastly different biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose. nih.gov

This method physically separates the (S) and (R) enantiomers of 2-amino-3-cyclooctylpropanoic acid, allowing for precise quantification of each. nih.gov The separation is achieved through transient, diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. scas.co.jp Common CSPs for amino acid separation include those based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives. sigmaaldrich.comsigmaaldrich.com

The result is a chromatogram with two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess (ee) can be accurately calculated. The method can be validated for linearity, accuracy, and precision to serve as a reliable quantitative assay. yakhak.orgnih.gov

Table 5: Representative Chiral HPLC Data for the Separation of 2-amino-3-cyclooctylpropanoic acid Enantiomers (Note: Values are hypothetical and for illustrative purposes)

EnantiomerRetention Time (t_R, min)Peak AreaResolution (R_s)
(S)-enantiomer12.599.5%> 2.0
(R)-enantiomer15.20.5%> 2.0

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While spectroscopic and chromatographic methods provide powerful evidence, single-crystal X-ray crystallography is the definitive technique for determining the absolute configuration and three-dimensional structure of a molecule in the solid state. nih.gov

This method involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise electron density map of the molecule, from which the exact spatial arrangement of every atom can be determined, including all bond lengths, bond angles, and torsional angles. researchgate.netsoton.ac.uk

Crucially, for a crystal grown from an enantiomerically pure sample, the analysis can unambiguously determine the absolute configuration (i.e., confirming the 'S' assignment at the chiral center) through the use of anomalous dispersion effects, often expressed by the Flack parameter. nih.govrug.nl The data also reveals the preferred conformation of the flexible cyclooctyl ring and the packing arrangement of the molecules within the crystal lattice.

Table 6: Illustrative X-ray Crystallographic Data for this compound (Note: Data is hypothetical)

ParameterValue
Chemical FormulaC₁₁H₂₁NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.15
b (Å)9.80
c (Å)20.10
Volume (ų)1211.5
Z (molecules/unit cell)4
Flack Parameter~0.0(1)

Thermal and Morphological Characterization (e.g., TGA, SEM, TEM for supramolecular structures)

The thermal stability and morphological features of this compound are critical parameters for its handling, storage, and application in research. Techniques such as Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide invaluable insights into these properties.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to determine the thermal stability and decomposition profile of a compound. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can identify the temperatures at which the compound begins to degrade. For a novel amino acid like this compound, TGA would be employed to establish its upper temperature limit for use and storage.

In a typical TGA experiment, a small sample of the amino acid would be heated at a constant rate. The resulting thermogram would plot the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key data points. For analogous amino acid derivatives, decomposition often begins with the loss of small molecules like water or carbon dioxide from the carboxylic acid and amino groups, followed by the breakdown of the carbon skeleton at higher temperatures.

A hypothetical TGA data table for this compound might look as follows, based on general knowledge of similar compounds:

ParameterHypothetical ValueDescription
Onset of Decomposition (Tonset)200 - 250 °CThe temperature at which significant weight loss begins, indicating the start of thermal degradation.
Temperature of Maximum Decomposition Rate (Tmax)250 - 300 °CThe temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.
Residual Mass at 600 °C< 5%The remaining mass at a high temperature, indicating the extent of volatilization or decomposition into gaseous products.

Note: This table is illustrative and not based on experimental data for the specific compound.

Scanning Electron Microscopy (SEM)

SEM is a powerful imaging technique for visualizing the surface morphology and crystal habit of a solid material at the micro- and nanoscale. For this compound, which would typically be synthesized and isolated as a crystalline solid, SEM would reveal the size, shape, and surface features of its crystals. This information is crucial for understanding its physical properties, such as solubility and dissolution rate.

The analysis involves scanning a focused beam of electrons over the sample surface. The interaction of the electrons with the sample generates various signals that are used to form an image. SEM provides high-resolution, three-dimensional-like images that can highlight crystalline facets, amorphous regions, and any aggregation patterns.

Transmission Electron Microscopy (TEM) for Supramolecular Structures

While SEM provides surface information, TEM is used to investigate the internal structure and potential for self-assembly into supramolecular architectures. Amino acids, particularly non-canonical ones with bulky side chains like the cyclooctyl group, can form ordered structures such as nanotubes, nanofibers, or vesicles through non-covalent interactions like hydrogen bonding and van der Waals forces.

For TEM analysis, a sample of this compound would be prepared under conditions that might promote self-assembly (e.g., specific solvents or pH). A beam of electrons is transmitted through an ultrathin section of the sample, and the resulting image provides detailed information about the shape, size, and arrangement of any resulting nanostructures. Cryogenic TEM (cryo-TEM) can be particularly useful for observing these structures in a near-native, hydrated state. The observation of ordered, repeating patterns in TEM images would be strong evidence for the formation of supramolecular structures.

Analytical TechniqueInformation ObtainedRelevance to this compound
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperatures, and volatile content.Determines the temperature range in which the compound is stable, crucial for synthesis, purification, and storage protocols.
Scanning Electron Microscopy (SEM) Surface morphology, crystal size and shape, and particle aggregation.Provides insight into the physical form of the solid compound, which influences its handling and formulation properties.
Transmission Electron Microscopy (TEM) Internal structure, identification of self-assembled nanostructures (e.g., fibers, vesicles).Investigates the potential for the amino acid to form ordered supramolecular structures, which could have applications in materials science and nanotechnology.

Prospective Applications of S 2 Amino 3 Cyclooctylpropanoic Acid in Chemical Biology and Drug Discovery Pre Clinical, Conceptual

Development as Conformationally Restricted Building Blocks for Peptide Synthesis

The incorporation of non-canonical amino acids into peptides is a powerful strategy to impose specific structural constraints, thereby influencing their secondary structure, stability, and biological activity. nih.gov (S)-2-amino-3-cyclooctylpropanoic acid, with its large and sterically demanding cyclooctyl side chain, is an exemplary candidate for use as a conformationally restricted building block in peptide synthesis.

The rationale behind using such amino acids is that the bulky side chain limits the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. nih.gov This restriction can help to stabilize specific secondary structures, such as β-turns or helical conformations, which are often crucial for biological recognition and function. By pre-organizing a peptide into its bioactive conformation, the entropic penalty upon binding to a target is reduced, potentially leading to enhanced binding affinity. nih.gov

The synthesis of peptides incorporating such specialized amino acids typically follows standard solid-phase peptide synthesis (SPPS) protocols, where the Fmoc-protected version of this compound would be used in coupling cycles. nih.gov The large size of the cyclooctyl group, compared to smaller cycloalkylalanines, would be expected to exert a more pronounced conformational effect.

Table 1: Comparison of Cycloalkylalanine Derivatives

Compound NameStructureKey Features
(S)-2-amino-3-cyclopropylpropanoic acid(S)-2-amino-3-cyclopropylpropanoic acidSmallest cycloalkyl ring, introduces rigidity.
(S)-2-amino-3-cyclobutylpropanoic acid(S)-2-amino-3-cyclobutylpropanoic acidIncreased conformational restriction over cyclopropyl (B3062369).
(S)-2-amino-3-cyclopentylpropanoic acid(S)-2-amino-3-cyclopentylpropanoic acidA common choice for introducing hydrophobicity and bulk. nih.gov
(S)-2-amino-3-cyclohexylpropanoic acid(S)-2-amino-3-cyclohexylpropanoic acidProvides significant steric bulk and hydrophobicity. glpbio.com
This compoundStructure not widely availableLargest of the common cycloalkyl rings, expected to provide maximal conformational constraint and hydrophobicity.

Role in the Design of Novel Drug Candidates and Bioactive Molecules

The unique properties of this compound make it a compelling component for the design of novel drug candidates, particularly peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency and selectivity. nih.govsigmaaldrich.com

The incorporation of this compound can contribute to these improvements in several ways:

Enhanced Metabolic Stability: The non-natural structure of the cyclooctyl side chain can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug. celerion.com

Increased Binding Affinity: The bulky, hydrophobic cyclooctyl group can engage in favorable van der Waals and hydrophobic interactions within the binding pocket of a biological target, such as a receptor or enzyme active site. This can lead to a tighter binding and higher potency. sigmaaldrich.com

Improved Selectivity: The conformational rigidity imposed by the cyclooctyl side chain can help to lock the peptide into a conformation that is specific for a particular receptor subtype, thus reducing off-target effects. sigmaaldrich.com

While specific examples involving this compound are not yet prevalent in the literature, the principles are well-established with other non-canonical amino acids. For instance, the introduction of bulky side chains has been a key strategy in developing potent and selective ligands for G protein-coupled receptors (GPCRs). nih.gov

Utility as Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are essential tools for dissecting complex biological processes. Non-canonical amino acids can be engineered to serve as probes by incorporating reporter groups, such as fluorescent labels, photo-crosslinkers, or isotopically labeled atoms. nih.govbitesizebio.com this compound could serve as a scaffold for such probes.

The cyclooctyl ring provides a large, chemically distinct handle that could be functionalized without significantly altering the amino acid's core structure. For example, a derivative of this compound could be synthesized to include:

A photo-activatable group: This would allow for covalent cross-linking of the peptide probe to its binding partner upon UV irradiation, enabling the identification of protein-protein interactions. bitesizebio.com

A bioorthogonal handle: Functional groups like azides or alkynes could be installed on the cyclooctyl ring. These groups are chemically inert in biological systems but can be specifically reacted with complementary probes for imaging or affinity purification. This "click chemistry" approach is a cornerstone of modern chemical biology. nih.govresearchgate.net

By incorporating such a functionalized cyclooctyl amino acid into a bioactive peptide, researchers could track the peptide's localization in cells, identify its binding partners, and gain deeper insights into its mechanism of action. molecularcloud.org

Potential in Materials Science and Specialty Chemical Development

The applications of non-canonical amino acids extend beyond biology into the realm of materials science. Cyclic amino acids, in particular, have been incorporated into polymers and other materials to confer specific properties. molecularcloud.org

The large, hydrophobic, and conformationally rigid nature of this compound suggests its potential utility in this area:

Self-Assembling Peptides: Peptides containing this amino acid could be designed to self-assemble into well-defined nanostructures, such as nanotubes or hydrogels. The cyclooctyl groups could drive this assembly through hydrophobic interactions, leading to materials with potential applications in tissue engineering and drug delivery.

Novel Polymers: this compound could be used as a monomer in the synthesis of novel polyamides or other polymers. The bulky side chain would be expected to influence the polymer's physical properties, such as its thermal stability, mechanical strength, and solubility. molecularcloud.org

Chiral Building Blocks: As a chiral molecule, it can be used as a starting material or a resolving agent in the asymmetric synthesis of other complex molecules and specialty chemicals. sigmaaldrich.com

While these applications are currently conceptual, they are grounded in the established use of other functionalized amino acids in materials science, highlighting the broad potential of this compound as a versatile chemical building block. caltech.edu

Conclusion and Future Research Trajectories for S 2 Amino 3 Cyclooctylpropanoic Acid Research

Synthesis of Novel Analogs with Enhanced Specificity or Potency

The chemical synthesis of (S)-2-amino-3-cyclooctylpropanoic acid serves as the foundation for creating a diverse library of analogs with potentially superior pharmacological profiles. Future synthetic efforts are expected to focus on several key areas:

Side Chain Modification: The cyclooctyl ring offers numerous positions for functionalization. Introducing various substituents (e.g., hydroxyl, amino, keto, or fluoro groups) can modulate the hydrophobicity, steric bulk, and electronic properties of the amino acid. These modifications can lead to enhanced binding affinity and selectivity for specific biological targets. For instance, analogs of other cycloalkyl-containing amino acids, such as cyclopropylglycine derivatives, have been synthesized to create conformationally rigid analogs of natural amino acids, suggesting a similar strategy could be applied here.

Backbone Alterations: Modifications to the amino acid backbone, such as N-methylation or the introduction of α,α-disubstitution, can confer resistance to enzymatic degradation, thereby improving the in vivo stability and bioavailability of peptides incorporating this NPAA. sigmaaldrich.com The synthesis of such derivatives would be a critical step in translating the potential of this compound into viable drug candidates.

Stereochemical Control: The development of stereoselective synthetic routes is paramount to producing enantiomerically pure analogs. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Future research will likely focus on refining asymmetric synthetic methods to access different stereoisomers of this compound and its derivatives, allowing for a thorough investigation of structure-activity relationships.

Exploration of New Biological Targets and Pathways

The unique structural features of this compound suggest its potential to interact with a variety of biological targets. The large, hydrophobic side chain can mediate interactions with hydrophobic pockets in proteins that are not well-addressed by natural amino acids. wisc.edunih.govproteinstructures.com

Future research should aim to identify and validate these targets. High-throughput screening of this compound and its analogs against diverse panels of enzymes, receptors, and ion channels could uncover novel biological activities. Given that a structurally similar compound, 3-cyclopentyl-alanine, has been used to design potent inhibitors of matrix metalloproteinases (MMPs), exploring the inhibitory potential of this compound against MMPs and other proteases would be a logical starting point. nih.gov

Furthermore, its incorporation into peptides could lead to the development of novel therapeutics. Peptides containing NPAAs often exhibit enhanced stability and potency. nih.govmdpi.com For example, cyclotides, which are backbone-cyclized polypeptides, have shown a range of biological activities, including anti-HIV and cytotoxic effects. nih.govmdpi.com The incorporation of this compound into peptide scaffolds could generate new molecules with unique therapeutic properties.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For a relatively unexplored molecule like this compound, this integrated approach will be crucial for accelerating research.

Computational Modeling: In silico methods can predict the conformational preferences of this compound and how it might influence the structure of peptides into which it is incorporated. researchgate.net Molecular docking and molecular dynamics simulations can be used to model the interaction of this NPAA with potential protein targets, providing insights into binding modes and affinities. mdpi.com These computational predictions can then guide the design and synthesis of more potent and selective analogs. Advanced deep learning models like AlphaFold are also revolutionizing the prediction of protein and peptide structures, which can be leveraged to understand the impact of incorporating this novel amino acid. nih.gov

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes the synthesis of the designed compounds and their biological evaluation using in vitro and in vivo assays. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information on how this compound-containing molecules interact with their biological targets.

This iterative cycle of computational design and experimental testing will be instrumental in unlocking the therapeutic potential of this unique amino acid.

Emerging Trends in Non-Proteinogenic Amino Acid Research and Drug Design

The field of NPAA research is continuously evolving, with several emerging trends that will undoubtedly shape the future of this compound research.

Peptide and Protein Engineering: There is a growing interest in using NPAAs to create "designer" peptides and proteins with novel functions. acs.org The incorporation of this compound could be used to create peptides with enhanced proteolytic stability, improved cell permeability, and tailored pharmacological activities. nih.govmdpi.com

Bioconjugation and Chemical Biology: NPAAs with reactive handles can be used for the site-specific modification of proteins and other biomolecules. Future analogs of this compound could be designed with functional groups that allow for their use in bioconjugation reactions, enabling the development of antibody-drug conjugates, targeted imaging agents, and other advanced therapeutic modalities. nih.gov

Expansion of the Genetic Code: Advances in synthetic biology are making it possible to incorporate NPAAs into proteins in living cells by expanding the genetic code. nih.gov While technically challenging, the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound would allow for its site-specific incorporation into proteins in vivo, opening up unprecedented opportunities for protein engineering and the creation of novel biotherapeutics.

Q & A

Q. What are the key steps in synthesizing (S)-2-amino-3-cyclooctylpropanoic acid, and how is structural integrity validated?

Methodological Answer: Synthesis typically involves a multi-step approach:

Cyclooctane intermediate preparation : Cyclooctyl groups are introduced via alkylation or cross-coupling reactions under inert conditions.

Amino acid coupling : The cyclooctyl moiety is coupled to a protected (S)-2-amino-propanoic acid backbone using reagents like EDC/HOBt for amide bond formation.

Deprotection : Protecting groups (e.g., Boc or Fmoc) are removed using TFA or piperidine.

Purification : Final purification employs reverse-phase HPLC or recrystallization to achieve >95% purity.

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm cyclooctyl integration and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight ([M+H]+^+ or [M-H]^-).
  • Chiral HPLC : Ensures enantiomeric purity (>99% ee) .

Q. How do researchers confirm the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD_\text{D}, kon_\text{on}, koff_\text{off}) between the compound and immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Fluorescence polarization assays : Used for competitive binding studies with fluorescent probes.
  • X-ray crystallography : Resolves 3D structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with cyclooctyl groups) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods resolve chiral discrepancies?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry during coupling.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.
  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA/DEA mobile phases for baseline separation.

Q. Analytical validation :

  • Circular Dichroism (CD) : Detects optical activity shifts.
  • Vibrational Optical Activity (VOA) : Combines Raman and IR to distinguish enantiomers.
  • Synchrotron-based crystallography : Validates absolute configuration at atomic resolution .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

Orthogonal assays : Compare results from SPR, ITC, and cell-based assays to rule out false positives/negatives.

Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound stability in diverse buffers.

Proteomics profiling : Identify off-target interactions via affinity pulldown followed by LC-MS/MS.

Molecular dynamics (MD) simulations : Model compound-receptor interactions under physiological conditions to explain assay-specific discrepancies .

Q. What strategies are effective in improving the metabolic stability of this compound derivatives?

Methodological Answer:

  • Cyclooctyl modification : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation.
  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., tert-butyl esters) for enhanced membrane permeability.
  • Liver microsome assays : Screen derivatives for metabolic half-life (t1/2_{1/2}) using LC-MS/MS.
  • Stability-activity relationships (SAR) : Balance steric bulk (cyclooctyl) with polar groups to maintain target affinity while reducing clearance .

Q. How can computational methods guide the design of cyclooctyl-based analogs with enhanced selectivity?

Methodological Answer:

  • Docking studies : Use Schrödinger Glide or AutoDock Vina to predict binding poses in target pockets.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for cyclooctyl modifications to prioritize synthetic efforts.
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to optimize logP, solubility, and hERG liability.
  • Fragment-based design : Merge cyclooctyl fragments with known pharmacophores using MOE or SeeSAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.